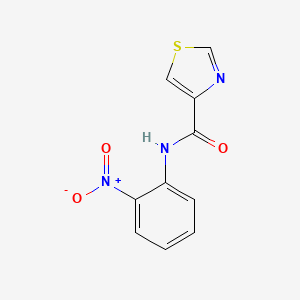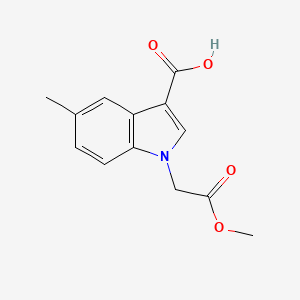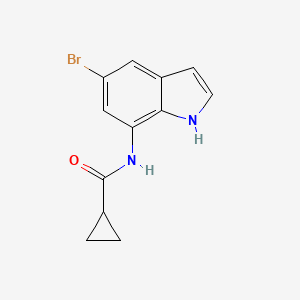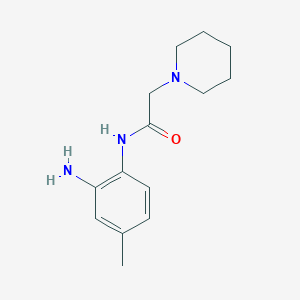
N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a nitrophenyl group and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 2-nitroaniline with thioamide derivatives under specific conditions. One common method involves the use of 2-nitroaniline and thioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Nucleophiles: Ammonia, amines, thiols.
Cyclization Agents: Phosphorus oxychloride, sulfur-containing reagents.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Substituted Thiazoles: Nucleophilic substitution reactions yield various substituted thiazoles.
Complex Heterocycles: Cyclization reactions produce complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-nitrophenyl)-1H-benzimidazole: Similar in structure but contains a benzimidazole ring instead of a thiazole ring.
2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide: Contains a thiophene ring instead of a thiazole ring.
Uniqueness
N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide is unique due to the presence of both a nitrophenyl group and a thiazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C10H7N3O3S |
|---|---|
Peso molecular |
249.25 g/mol |
Nombre IUPAC |
N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H7N3O3S/c14-10(8-5-17-6-11-8)12-7-3-1-2-4-9(7)13(15)16/h1-6H,(H,12,14) |
Clave InChI |
VMVDGKJLYOYPHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CSC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B13887572.png)






![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)
![2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane](/img/structure/B13887627.png)

![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)

